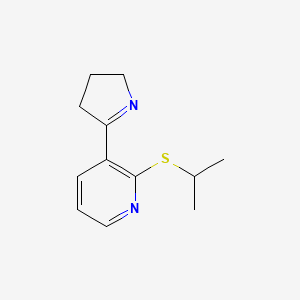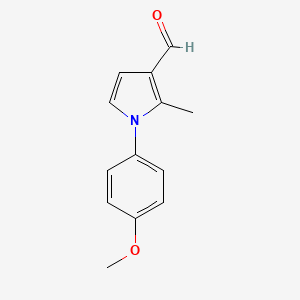
3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(isopropylthio)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-二氢-2H-吡咯-5-基)-2-(异丙基硫)吡啶是一种复杂的有机化合物 ,属于吡啶衍生物类别。该化合物具有一个被二氢吡咯基团和异丙基硫基团取代的吡啶环。
准备方法
合成路线和反应条件
3-(3,4-二氢-2H-吡咯-5-基)-2-(异丙基硫)吡啶的合成通常涉及多步有机反应。一种常见的方法包括以下步骤:
吡啶环的形成: 吡啶环可以通过涉及合适前体的缩合反应合成。
二氢吡咯基团的引入: 此步骤涉及将二氢吡咯基团添加到吡啶环上,通常通过环化反应。
异丙基硫基团的添加:
工业生产方法
在工业环境中,3-(3,4-二氢-2H-吡咯-5-基)-2-(异丙基硫)吡啶的生产可能涉及优化的反应条件,以最大限度地提高产率和纯度。这包括使用催化剂、控制温度和特定溶剂来促进反应。
化学反应分析
反应类型
3-(3,4-二氢-2H-吡咯-5-基)-2-(异丙基硫)吡啶会发生多种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的亚砜或砜。
还原: 还原反应可以将该化合物转化为其还原形式。
取代: 该化合物可以发生取代反应,特别是在吡啶环或异丙基硫基团上。
常用试剂和条件
氧化剂: 过氧化氢或间氯过氧苯甲酸 (m-CPBA) 通常用于氧化反应。
还原剂: 硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 是典型的还原剂。
取代试剂: 卤化剂或亲核试剂可用于取代反应。
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能会产生亚砜或砜,而取代反应可以在分子中引入各种官能团。
4. 科研应用
3-(3,4-二氢-2H-吡咯-5-基)-2-(异丙基硫)吡啶在科学研究中有多种应用:
化学: 它被用作合成更复杂分子的构建块。
生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌和抗癌特性。
医学: 研究正在进行,以探索其作为治疗剂的潜力。
工业: 它用于开发新材料和化学工艺。
5. 作用机理
3-(3,4-二氢-2H-吡咯-5-基)-2-(异丙基硫)吡啶的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质。该化合物可以调节这些靶标的活性,从而导致各种生物效应。所涉及的具体途径取决于具体的应用和使用环境。
科学研究应用
3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(isopropylthio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(isopropylthio)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
类似化合物
3-(3,4-二氢-2H-吡咯-5-基)吡啶: 该化合物缺少异丙基硫基团,使其疏水性较低。
2-(异丙基硫)吡啶: 该化合物缺少二氢吡咯基团,影响其反应性和生物活性。
独特性
3-(3,4-二氢-2H-吡咯-5-基)-2-(异丙基硫)吡啶由于同时存在二氢吡咯和异丙基硫基团而具有独特之处。这种组合赋予了独特的化学性质和潜在的生物活性,使其成为研究和工业应用的宝贵化合物。
属性
分子式 |
C12H16N2S |
|---|---|
分子量 |
220.34 g/mol |
IUPAC 名称 |
3-(3,4-dihydro-2H-pyrrol-5-yl)-2-propan-2-ylsulfanylpyridine |
InChI |
InChI=1S/C12H16N2S/c1-9(2)15-12-10(5-3-8-14-12)11-6-4-7-13-11/h3,5,8-9H,4,6-7H2,1-2H3 |
InChI 键 |
OLCHWWVRAXEMFH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)SC1=C(C=CC=N1)C2=NCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Amino-3-isopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11803829.png)


![3-Amino-2-(3-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11803836.png)







